Real-Time Simultaneous Quantification of 2DG and 2DG6P in Vivo by 13C NMR
The use of 2-[6-13C]deoxyglucose allows for the simultaneous, real-time resolution and quantification of both the injected free sugar and its phosphorylated product, 2DG6P, in living tissue. This is a direct advantage over the clinically standard 18F-FDG PET method, which cannot distinguish between the two species in vivo and reports only a summed signal from both [1]. In conscious rat brain, the 13C-labeled analog enabled the determination of distinct cerebral half-lives for 2DG (29 +/- 7 min) and 2DG6P (2.1 +/- 0.3 h), a level of kinetic detail unattainable with 18F-FDG PET [2].
| Evidence Dimension | Analytical resolution of tracer (2DG) vs. metabolite (2DG6P) in vivo |
|---|---|
| Target Compound Data | Simultaneous resolution of both 2DG and 2DG6P, with distinct half-lives quantified. |
| Comparator Or Baseline | 18F-FDG PET (Comparator) - Summed signal from both 18F-FDG and 18F-FDG-6-P; cannot resolve the two species in vivo. |
| Quantified Difference | N/A (Qualitative difference in analytical capability) |
| Conditions | In vivo 13C NMR monitoring of conscious rat brain following i.v. bolus of 2-[6-13C]deoxyglucose. |
Why This Matters
This resolution is critical for accurate compartmental modeling of glucose metabolic rate, as it avoids assumptions about the relative proportions of tracer and metabolite that are inherent to the PET analysis.
- [1] Nasrallah FA, Pagès G, Kuchel PW, Golay X, Chuang KH. Imaging brain deoxyglucose uptake and metabolism by glucoCEST MRI. Journal of Cerebral Blood Flow & Metabolism. 2013;33(8):1270–1278. View Source
- [2] Kotyk JJ, Rust RS, Ackerman JJH, Deuel RK. Simultaneous in vivo monitoring of cerebral deoxyglucose and deoxyglucose-6-phosphate by 13C[1H] nuclear magnetic resonances spectroscopy. Journal of Neurochemistry. 1989;53(5):1620-8. View Source
